molecular formula C9H11BO5 B1588785 (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 221006-63-9

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No. B1588785
M. Wt: 209.99 g/mol
InChI Key: YMNSQEWMBIZWOA-UHFFFAOYSA-N
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Description

“(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, including “(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid”, under mild and functional group tolerant reaction conditions .


Molecular Structure Analysis

The molecular structure of “(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is represented by the SMILES string O=C(OC)C1=CC=C(OC)C(B(O)O)=C1 . The molecular weight is 209.99 .


Physical And Chemical Properties Analysis

“(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a solid substance . The empirical formula is C9H11BO5 .

Scientific Research Applications

Formation of Tetraarylpentaborates

Tetraarylpentaborates, [B5O6Ar4]−, are formed from the reaction of arylboronic acids with aryloxorhodium complexes. These complexes are studied for their structure and chemical properties, offering insights into the formation and hydrolysis of tetraarylpentaborates, which could be relevant for designing new materials and catalysts (Nishihara, Nara, & Osakada, 2002).

Fluorescence Quenching Studies

The fluorescence quenching of boronic acid derivatives by aniline in alcohols shows negative deviations from the Stern–Volmer equation, indicating the existence of different conformers of the solutes in the ground state. This finding is essential for understanding the photophysical properties of boronic acid derivatives and their potential applications in sensing technologies (Geethanjali et al., 2015).

Optical Modulation of Carbon Nanotubes

Phenyl boronic acids (PBA) are used to modulate the optical properties of polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs), demonstrating the relationship between boronic acid structure and SWNT photoluminescence quantum yield. This application is significant for the development of novel sensors and devices based on carbon nanotubes (Mu et al., 2012).

High Affinity Diol Recognition

3-Methoxycarbonyl-5-nitrophenyl boronic acid has been identified for its high affinity in binding to diols, comparable to ortho-methylamino substituted boronic acids. This property is beneficial for the selective recognition and binding of carbohydrates, which has implications for the design of biosensors and drug delivery systems (Mulla, Agard, & Basu, 2004).

Direct Amide Formation Catalysis

Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized and evaluated for their efficiency in catalyzing the direct formation of amides from carboxylic acids and amines. This research offers insights into the development of greener and more efficient catalytic processes for amide bond formation (Arnold et al., 2008).

Safety And Hazards

“(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is classified as a combustible solid . It does not have a flash point .

Future Directions

As a biochemical reagent, “(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” has potential applications in life science research . Its use in Suzuki–Miyaura coupling reactions suggests it could play a role in the synthesis of complex organic compounds .

properties

IUPAC Name

(2-methoxy-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNSQEWMBIZWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431568
Record name [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

CAS RN

221006-63-9
Record name [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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